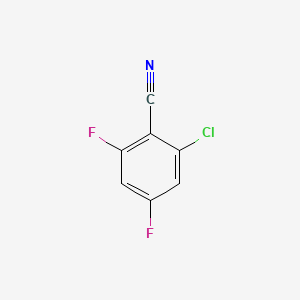

2-Chloro-4,6-difluorobenzonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-4,6-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2N/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCVOCMSJCGQNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of Halogenated Benzonitriles

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Substituted Chlorodifluorobenzonitriles

Aromatic nitriles are a cornerstone class of molecules in modern organic synthesis, serving as versatile intermediates in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] The benzonitrile scaffold, characterized by a cyano group (-C≡N) attached to a benzene ring, is of particular interest in medicinal chemistry. The nitrile group is a bioisostere for various functionalities, a potent hydrogen bond acceptor, and is metabolically robust, often passing through the body unchanged.[2]

The strategic placement of halogen atoms—particularly fluorine and chlorine—onto the benzonitrile ring profoundly modulates the molecule's physicochemical and pharmacological properties. This guide focuses on chlorodifluorobenzonitriles, a class of compounds where the synergistic interplay of three powerful electron-withdrawing groups (two fluorine atoms, one chlorine atom, and the nitrile group) creates a unique chemical entity with significant potential in drug discovery and fine chemical synthesis.[3]

Core Chemical and Physical Properties: 4-Chloro-2,6-difluorobenzonitrile

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and process development. Below is a summary of the known and predicted properties for 4-Chloro-2,6-difluorobenzonitrile.

| Property | Value | Source |

| CAS Number | 886500-41-0 | [4] |

| Molecular Formula | C₇H₂ClF₂N | [4] |

| Molecular Weight | 173.55 g/mol | [4] |

| Boiling Point (Predicted) | 194.0 ± 35.0 °C | [4] |

| Density (Predicted) | 1.43 ± 0.1 g/cm³ | [4] |

| Storage Conditions | Room Temperature, Sealed in dry conditions | [4] |

The Electronic Landscape and Predicted Reactivity

The reactivity of the 4-chloro-2,6-difluorobenzonitrile ring is dictated by the potent electron-withdrawing nature of its substituents. The nitrile, chloro, and fluoro groups work in concert to significantly decrease the electron density of the aromatic ring. This electronic arrangement has several key consequences for its chemical reactivity.

Electrophilic Aromatic Substitution (EAS)

Substituents like halogens and nitriles are deactivating towards electrophilic aromatic substitution due to their strong inductive electron withdrawal.[5][6] The rate of reactions such as nitration, halogenation, or Friedel-Crafts alkylation on this ring would be exceptionally slow compared to benzene. The deactivating nature of these groups makes the ring less nucleophilic and thus less reactive toward electrophiles.[5] While halogens are typically ortho-, para-directing, the powerful deactivating effect of the combined substituents would make forcing such reactions difficult and likely to require harsh conditions.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the heavily electron-deficient nature of the ring makes it highly activated for Nucleophilic Aromatic Substitution (SNAr). The cyano group, particularly when positioned ortho or para to a leaving group, strongly stabilizes the negatively charged Meisenheimer complex intermediate, which is the rate-determining step in SNAr reactions.[1] In 4-Chloro-2,6-difluorobenzonitrile, the chlorine atom at the C4 position is para to the cyano group, making it the most probable site for nucleophilic attack.

The fluorine atoms at the C2 and C6 positions further enhance this reactivity by providing additional inductive withdrawal, stabilizing the intermediate. Therefore, the chlorine atom can be readily displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiolates), making this a powerful reaction for building molecular complexity.

Diagram: Nucleophilic Aromatic Substitution (SNAr) Pathway

Caption: Generalized workflow for SNAr on 4-Chloro-2,6-difluorobenzonitrile.

Reactions of the Nitrile Group

The cyano group itself is a versatile functional handle that can undergo several important transformations:

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (via an amide intermediate). The strong electron-withdrawing groups on the ring increase the electrophilicity of the nitrile carbon, which can facilitate the initial attack by water or hydroxide, potentially accelerating the reaction compared to unsubstituted benzonitrile under certain acidic conditions.[3]

-

Reduction: The nitrile can be reduced to a primary amine (a benzylamine derivative) using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd) or chemical reductants like LiAlH₄. This provides a route to introduce a reactive aminomethyl group.[1]

Synthetic Pathways and Methodologies

The synthesis of highly substituted benzonitriles often involves multi-step sequences. While specific literature for 4-Chloro-2,6-difluorobenzonitrile is sparse, logical synthetic routes can be proposed based on established chemical principles for related molecules.

Halogen Exchange (Halex) Reactions

One of the most powerful methods for introducing fluorine into an aromatic ring is through a Halex reaction, where chlorine atoms are exchanged for fluorine using a fluoride salt like KF.[7] For example, the synthesis of 2,6-difluorobenzonitrile often starts from 2,6-dichlorobenzonitrile.[8] A plausible route to a chlorodifluorobenzonitrile could involve the partial fluorination of a trichlorobenzonitrile precursor.

Experimental Protocol: Synthesis of 2,6-Difluorobenzonitrile via Halex Reaction (Illustrative)

This protocol for a related compound illustrates the general conditions for Halex reactions.

-

Reagent Preparation: In a reaction vessel equipped with a stirrer and condenser, add 2,6-dichlorobenzonitrile and sulfolane (as a high-boiling polar aprotic solvent).

-

Addition of Fluorinating Agent: Add spray-dried potassium fluoride (KF) to the mixture. The molar ratio of KF to the starting material is crucial and often in excess (e.g., 2.5:1).

-

Catalysis: A phase-transfer catalyst may be added to improve the reaction rate.

-

Reaction Conditions: Heat the mixture to a high temperature (e.g., 170-230°C) and maintain for several hours.[8]

-

Workup and Purification: After cooling, the reaction mixture is typically poured into water and extracted with an organic solvent. The final product is then purified by distillation or crystallization.

Sandmeyer and Related Diazotization Reactions

Another common strategy involves diazotization of an appropriately substituted aniline precursor, followed by reaction with a cyanide source (e.g., CuCN in the Sandmeyer reaction). For instance, a synthesis of 2-chloro-4-fluorobenzoic acid has been reported starting from 2-chloro-4-aminobenzonitrile via diazotization.[9] This highlights the utility of amino groups as synthetic handles that can be converted into other functionalities.

Diagram: Retrosynthetic Analysis

Caption: Potential retrosynthetic routes to the target scaffold.

Applications in Drug Discovery and Agrochemicals

Halogenated benzonitriles are privileged scaffolds in medicinal and agricultural chemistry. The specific substitution pattern of 4-chloro-2,6-difluorobenzonitrile makes it a valuable building block for creating highly functionalized molecules.

-

Structure-Activity Relationships (SAR): In drug design, altering the substitution on an aromatic ring is a key strategy to optimize potency, selectivity, and pharmacokinetic properties (ADME).[10] The introduction of chloro and fluoro groups can enhance binding affinity through favorable interactions in a protein's active site and can block sites of metabolism, increasing a drug's half-life.[11]

-

Pesticide Intermediates: Many commercial pesticides and herbicides are based on halogenated aromatic structures. For example, 2,6-difluorobenzonitrile is a known intermediate for insecticides.[12][13] The unique electronic and lipophilic properties imparted by the chloro- and difluoro- substitution pattern make these scaffolds promising for the development of new agrochemicals.[14]

-

Material Science: Difluorobenzonitrile derivatives are used in the synthesis of high-performance polymers like poly(arylene ether nitrile)s, valued for their thermal and mechanical properties.

Conclusion

While 2-Chloro-4,6-difluorobenzonitrile remains an elusive target in the chemical literature, the analysis of its close isomer, 4-Chloro-2,6-difluorobenzonitrile, provides a robust framework for understanding the chemical properties of this compound class. The convergence of three strongly electron-withdrawing substituents on the benzonitrile core creates a highly electron-deficient aromatic system. This electronic nature deactivates the ring towards electrophilic attack but renders it exceptionally well-suited for nucleophilic aromatic substitution, primarily at the C4-chloro position. The versatile nitrile handle further expands its synthetic utility, allowing for conversion to amines and carboxylic acids. For professionals in drug discovery and materials science, chlorodifluorobenzonitriles represent a class of high-potential building blocks for the rational design of novel, functional molecules.

References

-

Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved January 16, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). Process for producing 2,6-difluorobenzonitrile.

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

-

Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). Process for preparing fluorobenzonitriles.

- Google Patents. (n.d.). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.

-

Shaoxing Kaibang New Material Technology Co.Ltd. (n.d.). Buy Fluorobenzonitrile. Retrieved January 16, 2026, from [Link]

-

Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. Retrieved January 16, 2026, from [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. Retrieved January 16, 2026, from [Link]

- Li, A. Y. (1991). Synthesis of 3,4-difluorobenzonitrile and monofluorobenzonitriles by halogen-exchange fluorination. Journal of Fluorine Chemistry, 54(1-3), 341-344.

-

ResearchGate. (n.d.). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-6-fluorobenzonitrile. Retrieved January 16, 2026, from [Link]

-

Journal of the American Chemical Society. (1971). Isomeric distributions and relative reactivities in the uncatalyzed chlorination of benzonitrile, nitrobenzene, and benzotrifluoride. Directive effects of electron-withdrawing substituents as a function of reagent and solvent. Retrieved January 16, 2026, from [Link]

-

Semantic Scholar. (2000). Synthesis of 2,6-Difluorobenzonitrile. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). A preparation method of 2-chloro-4-fluorobenzonitrile.

-

ResearchGate. (n.d.). RELATION BETWEEN STRUCTURE AND HERBICIDAL ACTIVITY OF SUBSTITUTED BENZONITRILES. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 2,6-Difluorobenzonitrile. Retrieved January 16, 2026, from [Link]

-

Chemdad. (n.d.). 4-CHLORO-2,6-DIFLUOROBENZONITRILE. Retrieved January 16, 2026, from [Link]

-

European Journal of Medicinal Chemistry. (2017). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. Retrieved January 16, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-CHLORO-2,6-DIFLUOROBENZONITRILE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 8. Synthesis of 2,6-Difluorobenzonitrile | Semantic Scholar [semanticscholar.org]

- 9. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 11. Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,6-Difluorobenzonitrile | C7H3F2N | CID 74695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. watsonnoke.com [watsonnoke.com]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2,6-Difluorobenzonitrile (CAS No. 1897-52-5)

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological and physicochemical properties. Fluorine's unique characteristics, including its small size, high electronegativity, and the ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Among the repertoire of fluorinated building blocks, 2,6-Difluorobenzonitrile has emerged as a particularly valuable intermediate.[1][2] Its disubstituted pattern offers a unique electronic and steric profile, making it a versatile precursor for a range of complex molecular targets.[1] This guide provides a comprehensive technical overview of 2,6-Difluorobenzonitrile, encompassing its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics and agrochemicals.

Core Properties of 2,6-Difluorobenzonitrile

A thorough understanding of the fundamental physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development.

| Property | Value | Source |

| CAS Number | 1897-52-5 | [2][3][4] |

| Molecular Formula | C₇H₃F₂N | [2][4] |

| Molecular Weight | 139.10 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 25-31 °C | [5] |

| Boiling Point | 197-198 °C | |

| Density | 1.246 g/mL at 25 °C | |

| InChI Key | BNBRIFIJRKJGEI-UHFFFAOYSA-N |

Synthesis of 2,6-Difluorobenzonitrile: Key Methodologies

The efficient synthesis of 2,6-Difluorobenzonitrile is crucial for its widespread application. Several synthetic routes have been developed, with the choice of method often depending on the scale of production and the availability of starting materials.

Halogen Exchange (Halex) Reaction

A common and industrially viable method for the synthesis of 2,6-Difluorobenzonitrile is the Halogen Exchange (Halex) reaction, starting from 2,6-dichlorobenzonitrile. This process involves the substitution of chlorine atoms with fluorine atoms using a fluoride salt, typically potassium fluoride, in a high-boiling aprotic polar solvent such as sulfolane.

Experimental Protocol: Synthesis of 2,6-Difluorobenzonitrile from 2,6-Dichlorobenzonitrile

-

Reaction Setup: A mixture of 2,6-dichlorobenzonitrile, anhydrous potassium fluoride, and sulfolane as a solvent is charged into a reaction vessel equipped with a mechanical stirrer, a thermometer, and a reflux condenser.

-

Catalysis: A phase-transfer catalyst, such as a low-grade polyaliphatic alcohol ether compound, can be added to enhance the reaction rate and yield.[6]

-

Reaction Conditions: The reaction mixture is heated to a temperature between 170°C and 250°C.[6] The reaction is typically carried out under normal pressure.

-

Monitoring and Work-up: The progress of the reaction is monitored by Gas Chromatography (GC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and subsequent purification, often through distillation.

Catalytic Reduction of Chloro-Fluorobenzonitriles

Another synthetic approach involves the catalytic reduction of more highly halogenated benzonitriles. For instance, 3-chloro-2,6-difluorobenzonitrile or 3,5-dichloro-2,6-difluorobenzonitrile can be reduced using hydrogen gas in the presence of a palladium or platinum catalyst to yield 2,6-difluorobenzonitrile.[7]

Experimental Protocol: Catalytic Reduction of 3-chloro-2,6-difluorobenzonitrile

-

Reaction Setup: 3-chloro-2,6-difluorobenzonitrile is dissolved in a suitable solvent, such as water, in an autoclave.

-

Catalyst and Base: A palladium-on-carbon catalyst and a base, such as triethylamine, are added to the solution.[7]

-

Reaction Conditions: The reaction is carried out under hydrogen pressure (e.g., 10 kg/cm ²) at an elevated temperature (e.g., 100°C) for several hours.[7]

-

Work-up: After the reaction, the catalyst is removed by filtration. The pH of the filtrate is adjusted, and the product is extracted with an organic solvent. The solvent is then removed to yield the desired 2,6-difluorobenzonitrile.[7]

Synthetic pathways to 2,6-Difluorobenzonitrile.

Chemical Reactivity and Applications

The synthetic utility of 2,6-Difluorobenzonitrile stems from the reactivity of its nitrile group and the influence of the ortho-fluorine substituents.

Role in Pharmaceutical Synthesis

2,6-Difluorobenzonitrile is a key building block in the synthesis of various pharmaceutical compounds.[1] The difluorobenzoyl moiety is a common feature in many biologically active molecules. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, which can then be further functionalized.

A significant application is in the synthesis of benzoylurea insecticides, where 2,6-difluorobenzonitrile is a precursor to the crucial intermediate 2,6-difluorobenzamide.[2] While this is an agrochemical application, the underlying chemical transformations are highly relevant to pharmaceutical synthesis.

Role in Pharmaceutical R&D.

Importance in Agrochemicals

2,6-Difluorobenzonitrile is a vital intermediate in the production of several pesticides and herbicides.[1] It serves as a difluoro analog to the herbicide Dichlobenil, highlighting its importance in agricultural chemistry.[1] Its role in the synthesis of benzoylurea insecticides, which act as insect growth regulators by inhibiting chitin synthesis, is a prime example of its utility in this sector.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2,6-Difluorobenzonitrile.

| Hazard Statement | GHS Classification |

| Harmful if swallowed | Acute toxicity, oral |

| Harmful in contact with skin | Acute toxicity, dermal |

| Causes skin irritation | Skin corrosion/irritation |

| Causes serious eye irritation | Serious eye damage/eye irritation |

| Harmful if inhaled | Acute toxicity, inhalation |

| May cause respiratory irritation | Specific target organ toxicity, single exposure |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Handling and Storage:

-

Handle in a well-ventilated area.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

2,6-Difluorobenzonitrile is a high-value chemical intermediate with significant applications in both the pharmaceutical and agrochemical industries. Its unique structural features and versatile reactivity make it an indispensable tool for medicinal and synthetic chemists. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the development of novel and effective chemical entities.

References

-

2-Chloro-4-fluorobenzonitrile | C7H3ClFN | CID 109000 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. (n.d.). Patsnap Eureka. Retrieved January 16, 2026, from [Link]

-

2,6-Difluorobenzonitrile: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis. (n.d.). Retrieved January 16, 2026, from [Link]

-

2-Chloro-6-fluorobenzonitrile | C7H3ClFN | CID 69587 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

- Process for producing 2,6-difluorobenzonitrile. (n.d.). Google Patents.

-

2-Chloro-4-fluorobenzonitrile: A Versatile Building Block in Organic Synthesis. (n.d.). Retrieved January 16, 2026, from [Link]

-

A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

- Method for preparing 2,6-difluorobenzonitrile by using 2,6-dichlorobenzonitrile fluoro. (n.d.). Google Patents.

- A preparation method of 2-chloro-4-fluorobenzonitrile. (n.d.). Google Patents.

-

2,6-Difluorobenzonitrile | C7H3F2N | CID 74695 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

2,4-Difluorobenzonitrile | CAS#:3939-09-1. (n.d.). Chemsrc. Retrieved January 16, 2026, from [Link]

-

2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

Buy Fluorobenzonitrile. (n.d.). Shaoxing Kaibang New Material Technology Co.Ltd. Retrieved January 16, 2026, from [Link]

-

4-Chlorobenzonitrile. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,6-Difluorobenzonitrile | C7H3F2N | CID 74695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-二氟苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,6-二氟苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. A10454.30 [thermofisher.com]

- 6. CN1199941C - Method for preparing 2,6-difluorobenzonitrile by using 2,6-dichlorobenzonitrile fluoro - Google Patents [patents.google.com]

- 7. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Chloro-4,6-difluorobenzonitrile: A Strategic Building Block in Modern Chemistry

Abstract: This technical guide provides a comprehensive analysis of 2-Chloro-4,6-difluorobenzonitrile, a halogenated aromatic nitrile of significant interest to researchers in medicinal chemistry and materials science. Due to the limited specific public data on this particular isomer, this document leverages established principles of organic chemistry and extrapolates data from closely related structural analogues to present a predictive yet scientifically grounded overview. We will explore its molecular structure, propose viable synthetic pathways, predict its spectroscopic signature, and discuss its potential applications as a strategic intermediate in the development of novel chemical entities.

Introduction: The Strategic Value of Halogenated Benzonitriles

Halogenated benzonitriles are a cornerstone class of intermediates in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2][3] The presence of both a nitrile group and halogen substituents on the aromatic ring imparts a unique combination of reactivity and physicochemical properties. The nitrile moiety is a versatile functional group, readily convertible to amines, amides, carboxylic acids, or tetrazoles, while the halogens act as key reactive handles for cross-coupling reactions or nucleophilic aromatic substitution (SNAr). Furthermore, the incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.

This guide focuses on the specific isomer, 2-Chloro-4,6-difluorobenzonitrile. While not as extensively documented as its isomers, its distinct substitution pattern offers a unique electronic and steric profile for exploitation in targeted synthesis.

Molecular Structure and Physicochemical Profile

The molecular architecture of 2-Chloro-4,6-difluorobenzonitrile is defined by the arrangement of its functional groups on the benzene ring. This specific orientation dictates its reactivity and physical properties.

Caption: Molecular Structure of 2-Chloro-4,6-difluorobenzonitrile

The key structural features include:

-

An Electron-Deficient Aromatic Ring: The strongly electron-withdrawing nitrile group (-CN) and the electronegative halogen atoms (Cl, F) significantly reduce the electron density of the benzene ring. This deactivation is crucial for its reactivity profile.

-

Ortho/Para Directing Influences: The fluorine atom at the 4-position and the chlorine at the 2-position create a unique electronic environment. The ring is highly activated towards nucleophilic aromatic substitution (SNAr), with the chlorine atom being the most probable leaving group due to the C-Cl bond being weaker than the C-F bond. The fluorine atoms provide strong activation for this process.

Physicochemical Data Summary

As this compound is not widely cataloged, the following table presents calculated and estimated properties. A CAS Number has not been assigned in public databases.

| Property | Value | Source |

| Molecular Formula | C₇H₂ClF₂N | Calculated |

| Molecular Weight | 173.55 g/mol | Calculated |

| Appearance | Predicted to be a white to off-white solid | Analogy |

| Boiling Point | Estimated >200 °C at 760 mmHg | Analogy |

| Melting Point | Estimated 60-80 °C | Analogy |

| CAS Number | Not Assigned | N/A |

Synthesis and Characterization

Proposed Synthetic Pathway

A feasible pathway involves the diazotization of 2,4-difluoro-6-chloroaniline followed by cyanation.

Caption: Proposed synthesis of 2-Chloro-4,6-difluorobenzonitrile.

Experimental Protocol (Hypothetical)

This protocol is a proposed methodology and requires experimental validation and optimization. It is based on similar procedures for the synthesis of related benzonitriles.[4]

Objective: To synthesize 2-Chloro-4,6-difluorobenzonitrile from 2,4-difluoro-6-chloroaniline.

Materials:

-

2,4-difluoro-6-chloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Potassium Cyanide (KCN)

-

Deionized Water

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2,4-difluoro-6-chloroaniline (1.0 eq) in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Sandmeyer Reaction (Cyanation):

-

In a separate flask, prepare a solution of CuCN (1.2 eq) and KCN (2.4 eq) in water. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane (3x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Anticipated Spectroscopic Signature

The identity and purity of the synthesized 2-Chloro-4,6-difluorobenzonitrile would be confirmed using standard spectroscopic methods. The expected data is as follows:

-

¹H NMR: The spectrum in CDCl₃ would show one signal for the two equivalent aromatic protons. This signal would likely appear as a triplet or a more complex multiplet due to coupling with the two fluorine atoms.

-

¹³C NMR: The spectrum would display 7 distinct signals corresponding to the 7 carbon atoms in the molecule, as they are all in unique chemical environments.

-

¹⁹F NMR: The spectrum would show two distinct signals for the two non-equivalent fluorine atoms.

-

IR Spectroscopy: A sharp, strong absorption band is expected around 2220-2240 cm⁻¹ characteristic of the C≡N stretch of the nitrile group. Absorptions for C-F and C-Cl bonds would also be present in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 173 and a characteristic M+2 peak at m/z = 175 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

Potential Applications in Drug Discovery and Development

This molecule serves as a valuable scaffold for building more complex pharmaceutical agents.[1][2][3] The strategic placement of the three halogen atoms provides multiple avenues for synthetic elaboration:

-

Scaffold for SNAr Reactions: The chloro group at the 2-position, activated by the ortho-nitrile and ortho/para-fluorine atoms, is a prime site for nucleophilic aromatic substitution. This allows for the facile introduction of various nucleophiles (e.g., amines, thiols, alcohols) to build complexity.

-

Platform for Cross-Coupling: The C-Cl bond can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

-

Modulation of Physicochemical Properties: The difluoro substitution pattern is known to enhance metabolic stability and can be used to fine-tune the pKa and lipophilicity of a lead compound, which are critical parameters for optimizing pharmacokinetic and pharmacodynamic profiles.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-Chloro-4,6-difluorobenzonitrile is not available, data from related halogenated benzonitriles indicates that this compound should be handled with care.[5] It is predicted to be:

-

Hazardous: Harmful if swallowed, in contact with skin, or if inhaled.

-

Irritant: Causes skin and serious eye irritation.

Recommended Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

Conclusion

2-Chloro-4,6-difluorobenzonitrile represents a promising, albeit under-explored, chemical intermediate for advanced organic synthesis. Its unique trifunctionalized aromatic core provides a versatile platform for constructing complex molecular architectures relevant to drug discovery and materials science. This guide, by synthesizing predictive data based on established chemical principles and analogous structures, provides a foundational framework for researchers looking to exploit the potential of this valuable building block. Further experimental validation of its synthesis and reactivity is warranted and encouraged.

References

- 2,6-Difluorobenzonitrile: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis. Google Search Result. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkbSNRRU14RhkFYEq-3gX53UxnyvNvIuIODRO65bES2qEUrCvhS0sC57BoFsjMbC1bBSHtJf9w_mT2rOrwuWfmTrU9bMIEOcUP9EWp_YHt1iaUTxYVZoQrt8LSo5-fhbmInT8HB0qxgb8IN734Fk17n0B2yyCOVGJkM_zce_KLWX8NexDGbBuCaIDFqlKn8Wh6O8s8OEO7xCV0Q7pZU7u1YRb0dg1cHsk890hAMJF8drO0vjUKxE4ja4dpBNYMSk5PUOEpho-IA7K_94TpGjV-]

- Supporting Information. J. Org. Chem. & Green Chem. [https://vertexaisearch.cloud.google.

- Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap Eureka. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELu5w8lRLxfeW8lHHoTYbJ9dIcoppIYsherGkclXJjxNfD4mx9fZ2hwB9c1tQgIUhYxu-bRqQDKG9drMqbk4yDhA-w0zr_zztRPuVyDsbW4vdyxoyRFA66dqo-UZB5zCSaDtgPMnCBcA==]

- Buy 2-Chloro-4,5-difluorobenzonitrile from JHECHEM CO LTD. Echemi. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbvX7nyybut38G7GT2PUuH9axjQK140H08JCtGHwPhpAtLTkJ6ikrWv-vuJImh4Y5qcLWQkFQXXrHBnG3Iq9XMd3dhTYMkQETO7ylluwns-n7puluxnA7djos_v_0B-BLMEPVa-_-itScx2FSbWx7o81hNq265jdf2l3YiFiEps0akgIHypOen_ORNXXXY]

- US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuPs9LMGZOP95srgUBeXqmPXmfC_ls9oDGsNnAdrbzee7Lu4ITk6aJC7jZU_EqoZy4RJJ6tz44rKxMATobLY8SIPGp6mJ9JbuASBWXIMKOWeDTtLPsL0DpDj5xEcDQvyCpVvXL_5MkZBY=]

- EP0073372A1 - Process for producing 2,6-difluorobenzonitrile. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELLT-8KVnF5H1Q2THvaF6sX1LgpwBF-tQC4BejvfFkRKzUYn-O4UG9ZQSFbuc_h2n5kzGUgwUdBpD04jxpiLsnxH0QvlzVi_ht4L9gdcOrhXNYJ23lFdN78fvnn-q4XJYuA_CO6WlfA8xR]

- 2,6-Difluorobenzonitrile(1897-52-5) 1H NMR spectrum. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc2IyFK2o_18XQw52fdgaqXXUvGwAtCpaCDW55K180MEx1qweYjHziYCUESRasBDbGrA4psmdkBQzMX2L1140C82rKQ-h23mCo4kPTtVpsoevBvPo3i4mVm0VHQMxkRbqvO-UkRLztBL3BXaOYccChDTNDbpg=]

- Buy Fluorobenzonitrile. Shaoxing Kaibang New Material Technology Co.Ltd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw1FpxXpAKD7V4gZHoj6B2EVHRVnt-S29n5x_0i13htOsABWRzon7Sw3_mDjZ6T1Dyimk9VPQwu2wnaz3ckvJHY8O2mPH2g2ewLFVg5kvvOy81Yuhn8c3YoJkogxxt7M_5eh23bEI7_xQ=]

- 2,6-Difluorobenzonitrile 97 1897-52-5. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV1SF4kKsWz81zIJSOQaAOGb-SKO6Oz3449uDwb1d4XKDTQGlKP8wKDxMFo0I6vDE50WP-oQVZG9X2Vblsi5s0_ALqeOVUqf9TP-WZOP3fP-V9WHNrHbf5S9l57oH62SSy0tMxo5Y21CBbyzMCBa1t87o8]

- 2,6-Difluorobenzonitrile Supplier | 1897-52-5. Riverland Trading. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhh2Dc-ml2Dx-mFGwQ0XnufBkgoCAH49SPhO3icQuHOGVGxaT_-fykOzCHOF1I0bSkafwO4lWtmKDfRm0aZRQqqnzDODJ4Pg9gofPl7KY9mWGCyV0ly2dEdsFUJ8rOpIBig_I-o4Qbr7VqMik87SQUvM-XTht-ayFye2mC26Y_GWK8rfCmkOrHO7GDt_2l_uhOCj9ZPJo9-gkFzsZR1w==]

- A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgLB9MUMamZFfbYteathPQWF0ogDDR-1ASol1BQk3qg9GnMrTskjJv0A7LXDNJ6HFFPtdwbRGyRVIJ86RX5wyXMCrXqBruJCb5QpoW7Xtv_f_d-Y5JP4XEOU9j4FaDYduAFH3Gs3uYt_xbxn2uLDuJD5PFYa0wtDduegxWlDKedjW5Rzlo1ypCVg8BgnY_C545SigMdJSPxl-nkrLFxNseusHOqwnmQuKuq5-RdKUYCHPUuPCdOjA2GroD67g_HMg-ceZoiE376Gs6THKzpd5J26uK5jXk]

- 2,4-Difluorobenzonitrile | CAS 3939-09-1. Ossila. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6EFkMxq2nyGvzKGnI4KTckWb6X5xyenJgudpdAzQB0LAkqULPmVAvWwQyBE0mDoipobS_QENLra1p_sfOzVW41es-2rCW0o1e4Wutltu0Nky9XlPoQ35IhCIhrLy4MCrehgYA1hrZwvDnj4Q_KvjTimY=]

- 2,6-Difluorobenzonitrile | C7H3F2N | CID 74695. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA1m1ctbLsaz68xxL5rWp_1OB5gONpr4Q3UaKdHKXcC2rV-qCvJdK9nWzhxndC7-K-5yi8It5dg-lMZg_U3RNPMpVWYFmREglSrDYdN3eFOArraUXXvVmAz0MBAavr_CS9nVte_hjybmcA2GqFKszx6nKxkt_GIW2wRXum]

- 2,4-Difluorobenzonitrile | CAS#:3939-09-1. Chemsrc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwU9In8lpta270pRsozPhklvvwVJb1XK9fGPOB9mK8dHVo8opLW7V62oPLyodh9CE0Q452-nbzPrTPLFgNuv4UKGJOazvdhl8Gc-ur1RG6C-7g3ntCy5MLXvup6D_dm59Ejwrst3RyTFNU6XB3wg==]

- 3939-09-1 | 2,4-Difluorobenzonitrile. ChemScene. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6UpGYEd6FpJ-V-GrPJDsXu1Bpci63uVDKOvQMXwZBgmxeM6EmgvPk5Jb27fyE17ncfBdfNTGMs74rMicOrxCPdYh36HytVFIutR8kc95DdzxIIzHQV00pVbMNr3zxMqCYPZrf2FkbzRZv]

- 2,6-Difluorobenzonitrile, 98% 250 g. Thermo Scientific Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbrXcrs-aZPNSpoOnoX0lyU1vh7OQ9t9fiWT9oYN8fdc9lJQxVll-cTpkqDdv2NfPKMFoPSzVhJg1sDWfB-yEXrzzV2YVygVbUp6lzzEboiNBPDiU3zf-5avDcgQnhrZ6ZXijejb5XvWXR3-SZY_0zbgbOGJxG]

- 2,6-Difluorobenzonitrile 97 1897-52-5. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW9l8YwCMfMGufaojjrQZyrsbvz545-VfxYuXvI4FCd0rfMmqWkjJkgP0YuL6h7xfc8uhIFhL7t8-E3XdXGD71EEvvsxSjrWG67CTx8xyYkD2ODnag7-JStNYjNm7fdYW1vV_599cpCjoRradUdTi80R7r]

Sources

- 1. nbinno.com [nbinno.com]

- 2. kaibangchem.com [kaibangchem.com]

- 3. 2,6-Difluorobenzonitrile Supplier | 1897-52-5 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 4. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 5. echemi.com [echemi.com]

The Strategic Synthesis of 2-Chloro-4,6-difluorobenzonitrile: A Technical Guide

Introduction: The Significance of 2-Chloro-4,6-difluorobenzonitrile

2-Chloro-4,6-difluorobenzonitrile is a highly functionalized aromatic molecule that serves as a critical building block in the synthesis of complex organic compounds, particularly in the pharmaceutical and agrochemical industries. The specific arrangement of its chloro, fluoro, and nitrile functional groups offers a unique combination of reactivity and physicochemical properties, making it a valuable intermediate for the development of novel bioactive molecules. This in-depth technical guide provides a comprehensive overview of a strategic synthetic pathway to 2-Chloro-4,6-difluorobenzonitrile, designed for researchers, scientists, and professionals in drug development. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven insights into the synthetic process.

A Multi-Step Synthetic Approach: Rationale and Overview

The synthesis of 2-Chloro-4,6-difluorobenzonitrile is best approached through a multi-step pathway that allows for the precise and controlled introduction of the desired functional groups onto the aromatic ring. A direct, single-step synthesis is often challenging due to the difficulty in achieving the required regioselectivity. The proposed pathway commences with a readily available starting material, 3,5-difluoroaniline, and proceeds through a series of well-established and reliable chemical transformations.

The overall synthetic strategy involves:

-

Electrophilic Bromination: Introduction of a bromine atom at an activated ortho position to the amino group of 3,5-difluoroaniline.

-

Sandmeyer Chlordeamination: Diazotization of the amino group followed by its replacement with a chlorine atom.[1]

-

Nucleophilic Cyanation: Displacement of the bromine atom with a cyano group to yield the final product.

This strategic sequence ensures high regioselectivity and provides a reliable route to the target molecule.

Sources

Spectroscopic data for 2-Chloro-4,6-difluorobenzonitrile

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-4,6-difluorobenzonitrile

Introduction: Elucidating the Molecular Blueprint

In the landscape of pharmaceutical and materials science, the precise structural verification of novel chemical entities is a foundational pillar of research and development. 2-Chloro-4,6-difluorobenzonitrile, a substituted aromatic nitrile, represents a class of compounds often utilized as key building blocks in the synthesis of complex organic molecules. Its unique arrangement of electronegative substituents—a nitrile group, a chlorine atom, and two fluorine atoms—creates a distinct electronic and structural profile. The unambiguous characterization of this molecule is paramount for ensuring purity, predicting reactivity, and guaranteeing the integrity of downstream applications.

This technical guide provides a comprehensive roadmap for the spectroscopic analysis of 2-Chloro-4,6-difluorobenzonitrile. As complete, published experimental spectra for this specific compound are not consistently available across all public databases, this document is structured to empower researchers by detailing the principles, expected outcomes, and field-proven protocols for acquiring and interpreting the necessary data. We will proceed as a senior scientist would: by predicting the spectral features based on established chemical principles and analogous structures, and then outlining the precise experimental workflows required to validate these predictions. This integrated approach ensures a self-validating system of analysis, grounded in scientific rigor.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Mapping Functional Groups

Expertise & Experience: The Vibrational Fingerprint

FT-IR spectroscopy is the first line of inquiry for functional group identification. It probes the vibrational modes of molecules, providing a unique "fingerprint." For 2-Chloro-4,6-difluorobenzonitrile, we expect to see characteristic absorption bands corresponding to the nitrile group, the aromatic ring, and the carbon-halogen bonds. The presence and sharpness of the nitrile peak are particularly diagnostic.

Predicted FT-IR Data

The expected vibrational frequencies are summarized below, based on established group frequency charts and data from analogous substituted benzonitriles.[1][2]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Expected Intensity | Notes |

| C≡N Stretch | 2240 - 2220 | Strong, Sharp | A key diagnostic peak for the nitrile functionality. |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Multiple bands are expected, characteristic of the benzene ring. |

| C-F Stretch | 1250 - 1050 | Strong | The presence of two C-F bonds may lead to complex or broad absorption in this region. |

| Aromatic C-H Bending | 900 - 675 | Medium to Strong | The substitution pattern dictates the specific frequencies of these out-of-plane bends. |

| C-Cl Stretch | 850 - 550 | Medium to Strong | Often appears in the fingerprint region and can be difficult to assign definitively without theoretical calculations. |

Experimental Protocol: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is the preferred method for a solid sample like 2-Chloro-4,6-difluorobenzonitrile due to its minimal sample preparation and high reproducibility.[3][4]

-

Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean. Record a background spectrum of the empty crystal. This is crucial for subtracting atmospheric (CO₂, H₂O) and crystal-related absorptions.[1]

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is critical for achieving a high-quality spectrum.[5]

-

Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added in the range of 4000 to 400 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Data Acquisition and Interpretation Workflow

Caption: Workflow for FT-IR analysis using the ATR technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

Expertise & Experience: Probing the Atomic Nuclei

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For 2-Chloro-4,6-difluorobenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for an unambiguous structural assignment. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common first choice, but a more polar solvent like deuterated dimethyl sulfoxide (DMSO-d₆) may be used if solubility is an issue. It is important to note that chemical shifts can be influenced by the solvent choice.[6][7]

¹H NMR Analysis

The molecule has two aromatic protons. Their chemical environment is dictated by the electronic effects of the adjacent substituents. The fluorine and chlorine atoms are electron-withdrawing, which will shift the proton signals downfield (to a higher ppm). We expect to see two distinct signals, each showing coupling to the nearby fluorine atoms.

¹³C NMR Analysis

The molecule contains seven unique carbon atoms, and we therefore expect seven distinct signals in the proton-decoupled ¹³C NMR spectrum. The nitrile carbon will be significantly downfield. The aromatic carbons will exhibit characteristic C-F coupling, which is a key diagnostic feature.

¹⁹F NMR Analysis

With two chemically non-equivalent fluorine atoms (at positions 4 and 6), the ¹⁹F NMR spectrum should display two distinct signals. These signals will likely appear as multiplets due to coupling with each other (³JF-F) and with the adjacent aromatic protons (³JF-H and ⁴JF-H). ¹⁹F NMR is exceptionally sensitive and has a wide chemical shift range, making it an excellent tool for confirming the fluorine substitution pattern.[8][9]

Predicted NMR Spectroscopic Data (in CDCl₃)

The following table summarizes the predicted chemical shifts (δ) and coupling constants (J). These are estimates based on analogous structures and established substituent effects.[10][11][12][13]

| Nucleus | Position | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | H-3 | 7.2 - 7.5 | Triplet of doublets (td) | ³JH-F(4) ≈ 8-10, ⁴JH-F(6) ≈ 2-3 |

| H-5 | 7.0 - 7.3 | Triplet of doublets (td) | ³JH-F(4) ≈ 8-10, ³JH-F(6) ≈ 8-10 | |

| ¹³C | C1 (C-CN) | 105 - 115 | Triplet (t) | ²JC-F(6), ⁴JC-F(4) |

| C2 (C-Cl) | 135 - 145 | Doublet of doublets (dd) | ²JC-F(6), ⁴JC-F(4) | |

| C3 | 115 - 125 | Doublet (d) | ³JC-F(4) | |

| C4 (C-F) | 160 - 170 | Doublet of doublets (dd) | ¹JC-F ≈ 250, ³JC-F(6) | |

| C5 | 110 - 120 | Doublet of doublets (dd) | ³JC-F(4), ³JC-F(6) | |

| C6 (C-F) | 160 - 170 | Doublet of doublets (dd) | ¹JC-F ≈ 250, ³JC-F(4) | |

| CN | 115 - 120 | Singlet (s) | - | |

| ¹⁹F | F-4 | -100 to -115 | Doublet of triplets (dt) | ³JF-F ≈ 15-20, ³JF-H ≈ 8-10 |

| F-6 | -100 to -115 | Doublet of triplets (dt) | ³JF-F ≈ 15-20, ³JF-H ≈ 8-10 |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Dissolution: Cap the tube and gently invert it several times to ensure the sample is fully dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will be tuned and shimmed to optimize the magnetic field homogeneity.

-

¹H Spectrum Acquisition: Acquire the ¹H spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C Spectrum Acquisition: Acquire a broadband proton-decoupled ¹³C spectrum. This technique requires a longer acquisition time than ¹H NMR. An inverse-gated decoupling experiment can be run for more accurate integration if needed.[1]

-

¹⁹F Spectrum Acquisition: Acquire the ¹⁹F spectrum. This is often done without proton decoupling to observe the F-H coupling constants, which are valuable for structural assignment. A common reference standard for ¹⁹F NMR is CFCl₃ (0 ppm).[14]

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase corrected, and baseline corrected. The spectrum is then referenced to TMS (¹H, ¹³C) or CFCl₃ (¹⁹F).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: Ionization and Fragmentation Pathways

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural clues from its fragmentation pattern upon ionization. For a volatile and thermally stable molecule like this, Electron Ionization (EI) coupled with a Gas Chromatography (GC) inlet is a standard and robust method.

A key feature to look for is the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This means the molecular ion peak (M⁺·) will appear as a pair of peaks (M and M+2) separated by 2 m/z units, with a relative intensity ratio of approximately 3:1, which is a definitive indicator of a single chlorine atom in the molecule.[15]

Predicted Mass Spectrum Data (Electron Ionization)

| Ion | Predicted m/z | Notes |

| [M]⁺· | 175/177 | Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for one chlorine atom. |

| [M-Cl]⁺ | 140 | Loss of the chlorine radical. |

| [M-CN]⁺ | 149/151 | Loss of the nitrile radical. |

| [M-F]⁺ | 156/158 | Loss of a fluorine radical. |

| [C₆H₂F₂]⁺ | 112 | Fragment corresponding to the difluorophenyl cation. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC injection port. The high temperature of the port volatilizes the sample.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on boiling point and polarity.

-

Ionization: As the analyte elutes from the GC column, it enters the MS ion source where it is bombarded with high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), creates a positively charged molecular ion (M⁺·) and various fragment ions.[16][17]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Predicted Fragmentation Pathway

Caption: Primary fragmentation pathways for 2-Chloro-4,6-difluorobenzonitrile under EI-MS.

Conclusion

The comprehensive spectroscopic characterization of 2-Chloro-4,6-difluorobenzonitrile requires an integrated, multi-technique approach. FT-IR provides a rapid confirmation of key functional groups, particularly the nitrile stretch. High-resolution mass spectrometry confirms the elemental composition and molecular weight while revealing the presence of chlorine through its distinct isotopic signature. Finally, the combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides the definitive and unambiguous evidence of the molecular structure, revealing the precise connectivity and substitution pattern of the aromatic ring. By following the protocols and interpretive frameworks outlined in this guide, researchers can confidently establish the identity and purity of this valuable chemical building block.

References

- University of California, Irvine. "Sample preparation for FT-IR." UCI School of Physical Sciences.

- Drawell. "Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods." Drawell Scientific Instrument Co., Ltd.

- BenchChem. "A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers." BenchChem.

- Reddit User Discussion. "How does solvent choice effect chemical shift in NMR experiments?" Reddit r/chemhelp.

- JASCO Inc. "Sampling Techniques for FTIR Spectroscopy." JASCO.

- Laszlo, P. "Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts." Taylor & Francis Online.

- LPD Lab Services Ltd. "FTIR Principles and Sample Preparation." LPD Lab Services.

- Imaizumi, M., et al. "Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional." J-Stage.

- Polymer Chemistry Characterization Lab. "Sample Preparation – FT-IR/ATR." Virginia Tech.

- Matsuo, T., and Shosenji, H. "Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds." Semantic Scholar.

- Matsuo, T. "Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride." Canadian Science Publishing.

- Royal Society of Chemistry. "Supplementary Information." Royal Society of Chemistry.

- University of Colorado Boulder, Department of Chemistry. "Mass Spectrometry: Fragmentation." University of Colorado Boulder.

- Veracini, C.A., et al. "Determination of the structure of benzonitrile by nuclear magnetic resonance : Analysis of ¹H and ¹³C spectra of." ScienceDirect.

- Royal Society of Chemistry. "Supporting Information." Royal Society of Chemistry.

- Cernicharo, J., et al. "Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes." Astronomy & Astrophysics.

- Krishnakumar, V., and S. Muthunatesan. "Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile." Semantic Scholar.

- ResearchGate. "Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory." ResearchGate.

- Royal Society of Chemistry. "Electronic Supplementary Information." Royal Society of Chemistry.

- ChemicalBook. "2,6-Difluorobenzonitrile(1897-52-5) 13C NMR spectrum." ChemicalBook.

- NIST. "2-Chloro-4-fluorobenzonitrile." NIST WebBook.

- Royal Society of Chemistry. "Supporting Information." Royal Society of Chemistry.

- ChemicalBook. "2,6-Difluorobenzonitrile(1897-52-5) 1H NMR spectrum." ChemicalBook.

- OUCI. "Fragmentation of Organic Ions and Interpretation of EI Mass Spectra." University of Oklahoma.

- PubChem. "2,6-Difluorobenzonitrile." National Center for Biotechnology Information.

- Al-Mawsawi, L.Q., et al. "Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations." National Institutes of Health.

- PubChem. "2-Chloro-4-fluorobenzonitrile." National Center for Biotechnology Information.

- NIST. "2-Chloro-4-fluorobenzonitrile." NIST WebBook.

- PubChem. "2-Chloro-6-fluorobenzonitrile." National Center for Biotechnology Information.

- PubChem. "2-Chlorobenzonitrile." National Center for Biotechnology Information.

- University of Ottawa. "19Flourine NMR." University of Ottawa NMR Facility.

- Alfa Chemistry. "19F NMR Chemical Shift Table." Alfa Chemistry.

- Sparkman, O.D. "Anatomy of an Ion's Fragmentation After Electron Ionization, Part II." Spectroscopy Online.

- ResearchGate. "Fragmentation of Organic Ions and Interpretation of EI Mass Spectra." ResearchGate.

- ResearchGate. "FT-IR and FT-Raman Spectra of 2,6-Difluorobenzonitrile." ResearchGate.

- Sigma-Aldrich. "2,6-Difluorobenzonitrile 97." Sigma-Aldrich.

- Organic Chemistry Data. "NMR Spectroscopy :: 13C NMR Chemical Shifts." orgchemdatasource.com.

- NIST. "2,5-Difluorobenzonitrile." NIST WebBook.

- UCSB Chemistry and Biochemistry. "19F Chemical Shifts and Coupling Constants." University of California, Santa Barbara.

- ChemicalBook. "2,6-Difluorobenzyl chloride(697-73-4) 13C NMR spectrum." ChemicalBook.

- Sci-Hub. "FT-IR and FT-Raman Spectra of 2, 6-Difluorobenzonitrile." Sci-Hub.

- University of Wisconsin-Madison. "19F NMR Reference Standards." University of Wisconsin-Madison Chemistry Department.

- SpectraBase. "2-Chloro-6-fluorobenzonitrile - Optional[Vapor Phase IR] - Spectrum." SpectraBase.

- Sigma-Aldrich. "2-Chloro-6-fluorobenzonitrile 98." Sigma-Aldrich.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. jascoinc.com [jascoinc.com]

- 4. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. reddit.com [reddit.com]

- 7. tandfonline.com [tandfonline.com]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. 2,6-Difluorobenzonitrile(1897-52-5) 13C NMR [m.chemicalbook.com]

- 13. 2,6-Difluorobenzonitrile(1897-52-5) 1H NMR [m.chemicalbook.com]

- 14. colorado.edu [colorado.edu]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NMR Analysis of 2-Chloro-4,6-difluorobenzonitrile

Introduction: The Strategic Importance of 2-Chloro-4,6-difluorobenzonitrile in Modern Drug Discovery

2-Chloro-4,6-difluorobenzonitrile is a key building block in the synthesis of innovative pharmaceuticals and agrochemicals. Its trifunctionalized aromatic ring, featuring a nitrile group and halogen substituents, provides a versatile scaffold for creating complex molecular architectures. Halogenated benzonitriles are integral to the development of targeted therapies, including anti-cancer agents and anti-inflammatory drugs. The precise arrangement of the chloro and fluoro substituents on the benzonitrile core significantly influences the molecule's reactivity and its interactions with biological targets.

Given its pivotal role, the unambiguous structural confirmation and purity assessment of 2-Chloro-4,6-difluorobenzonitrile are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for this purpose, providing detailed information about the molecular structure in solution. This guide offers an in-depth analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of 2-Chloro-4,6-difluorobenzonitrile, presenting a robust framework for its characterization.

Molecular Structure and NMR-Active Nuclei

The molecular structure of 2-Chloro-4,6-difluorobenzonitrile presents a unique set of NMR-active nuclei that provide a comprehensive spectroscopic fingerprint.

Caption: Molecular structure of 2-Chloro-4,6-difluorobenzonitrile with atom numbering.

Experimental Protocols for NMR Analysis

The following protocols are designed to yield high-quality NMR spectra for the unambiguous characterization of 2-Chloro-4,6-difluorobenzonitrile.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for 2-Chloro-4,6-difluorobenzonitrile, as it is chemically inert and provides good solubility. For quantitative studies, DMSO-d₆ can also be considered.[1]

-

Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is used for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ can be used, or the chemical shifts can be referenced to an internal standard like trifluorotoluene.

¹H NMR Acquisition Protocol

This protocol is optimized for obtaining a high-resolution proton spectrum.

Caption: Workflow for ¹H NMR analysis of 2-Chloro-4,6-difluorobenzonitrile.

¹³C NMR Acquisition Protocol

This protocol is designed for the detection of all carbon signals, including the typically weaker quaternary carbons.

Caption: Workflow for ¹³C NMR analysis of 2-Chloro-4,6-difluorobenzonitrile.

¹⁹F NMR Acquisition Protocol

This protocol is tailored for the high-resolution detection of fluorine signals.

Caption: Workflow for ¹⁹F NMR analysis of 2-Chloro-4,6-difluorobenzonitrile.

Predictive NMR Spectral Analysis

Due to the absence of published experimental spectra for 2-Chloro-4,6-difluorobenzonitrile, the following analysis is predictive, based on established principles of NMR spectroscopy and data from structurally related compounds.

¹H NMR Spectrum: Predicted Data

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to H-3 and H-5.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.2-7.4 | Triplet of doublets (td) | J(H,F) ≈ 8-10 Hz, J(H,F) ≈ 2-3 Hz | H-3 |

| ~6.9-7.1 | Triplet of doublets (td) | J(H,F) ≈ 8-10 Hz, J(H,F) ≈ 2-3 Hz | H-5 |

Interpretation:

-

H-3: This proton is expected to be a triplet of doublets due to coupling with the adjacent fluorine at C-4 (large coupling) and the more distant fluorine at C-6 (smaller coupling). It will also exhibit a small coupling to H-5.

-

H-5: This proton will also likely appear as a triplet of doublets, coupling to the adjacent fluorine at C-4 and C-6.

¹³C NMR Spectrum: Predicted Data

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals. The carbons directly bonded to fluorine will appear as doublets due to one-bond C-F coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹JCF, Hz) | Assignment |

| ~160-165 | Doublet of doublets (dd) | ~250 | C-4 |

| ~158-163 | Doublet of doublets (dd) | ~250 | C-6 |

| ~135-140 | Singlet | - | C-2 |

| ~115-120 | Singlet | - | C-1 |

| ~115-120 | Singlet | - | CN |

| ~110-115 | Doublet | ~20-25 | C-5 |

| ~105-110 | Doublet | ~20-25 | C-3 |

Interpretation:

-

The chemical shifts of C-4 and C-6 are significantly downfield due to the high electronegativity of the attached fluorine atoms, and they will exhibit large one-bond C-F coupling constants.

-

The carbons C-3 and C-5 will show smaller two-bond C-F couplings.

-

The quaternary carbons C-1 and C-2 will appear as singlets, with their chemical shifts influenced by the attached nitrile and chlorine groups, respectively. The nitrile carbon will also be a singlet.

¹⁹F NMR Spectrum: Predicted Data

The ¹⁹F NMR spectrum is expected to display two distinct signals for the two non-equivalent fluorine atoms.

| Predicted Chemical Shift (δ, ppm vs CFCl₃) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -105 to -115 | Doublet of doublets (dd) | J(F,H) ≈ 8-10 Hz, J(F,F) ≈ 5-15 Hz | F-4 |

| ~ -100 to -110 | Doublet of doublets (dd) | J(F,H) ≈ 8-10 Hz, J(F,F) ≈ 5-15 Hz | F-6 |

Interpretation:

-

The chemical shifts are in the typical range for aromatic fluorine atoms.[2][3]

-

Each fluorine signal is expected to be split by the adjacent proton and the other fluorine atom, resulting in a doublet of doublets multiplicity.

Conclusion

This in-depth technical guide provides a comprehensive framework for the NMR analysis of 2-Chloro-4,6-difluorobenzonitrile. By following the detailed experimental protocols and utilizing the predictive spectral analysis, researchers, scientists, and drug development professionals can confidently characterize this vital chemical intermediate. The unique spectroscopic fingerprint arising from the interplay of the ¹H, ¹³C, and ¹⁹F nuclei allows for unambiguous structural verification and purity assessment, ensuring the quality and integrity of this key building block in the development of next-generation pharmaceuticals and agrochemicals.

References

-

Celeste Life Sciences Pvt. Ltd. (n.d.). 2-fluorobenzoic Acid - Cas 161957-56-8, Hplc Purity 99%, Nmr Compliant Quality. Tradeindia. Retrieved January 16, 2026, from [Link]

- Martin, G. E., & Zektzer, A. S. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. The Royal Society of Chemistry.

-

PubChem. (n.d.). 2,6-Difluorobenzonitrile. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-6-fluorobenzonitrile. Retrieved January 16, 2026, from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 16, 2026, from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 16, 2026, from [Link]

-

University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved January 16, 2026, from [Link]

-

University of Ottawa, NMR Facility. (n.d.). 19Flourine NMR. Retrieved January 16, 2026, from [Link]

-

The Royal Society of Chemistry. (2015). Supplementary Information. Retrieved January 16, 2026, from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved January 16, 2026, from [Link]

-

The Royal Society of Chemistry. (2016). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved January 16, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 16, 2026, from [Link]

Sources

2-Chloro-4,6-difluorobenzonitrile FT-IR spectrum

An In-Depth Technical Guide to the FT-IR Spectrum of 2-Chloro-4,6-difluorobenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Chloro-4,6-difluorobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. As structural integrity is paramount in drug development and materials science, FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for molecular identification and quality control. This document moves beyond a simple spectral interpretation, offering a foundational understanding of the vibrational modes inherent to this substituted benzonitrile. We will dissect the spectrum by functional group, explaining the causal electronic and mechanical effects of the substituents on the vibrational frequencies of the nitrile group and the aromatic system. A detailed, self-validating experimental protocol for acquiring a high-fidelity spectrum using Attenuated Total Reflectance (ATR) is provided, ensuring researchers can confidently reproduce and verify their findings.

Introduction: The Significance of 2-Chloro-4,6-difluorobenzonitrile

2-Chloro-4,6-difluorobenzonitrile (C₇H₂ClF₂N) is a polysubstituted aromatic compound of significant interest in synthetic chemistry. Its utility stems from the reactive nitrile group and the unique electronic environment created by the halogen substituents on the benzene ring. These features make it a versatile building block for more complex molecules, particularly in the development of novel therapeutic agents and advanced agricultural products.

Given its role as a critical precursor, the unambiguous structural confirmation of 2-Chloro-4,6-difluorobenzonitrile is a non-negotiable step in any synthetic workflow. FT-IR spectroscopy provides an invaluable "molecular fingerprint," allowing for rapid verification of the compound's identity by probing its fundamental vibrational modes. Each functional group (C≡N, C-F, C-Cl, substituted benzene ring) absorbs infrared radiation at characteristic frequencies, providing a detailed and unique spectral signature. This guide will serve as a reference for interpreting this signature with a high degree of scientific rigor.

Theoretical Framework: Understanding the Vibrational Landscape

The FT-IR spectrum of an organic molecule is governed by the vibrations of its chemical bonds. For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. In 2-Chloro-4,6-difluorobenzonitrile, the observed spectrum is a composite of stretching and bending vibrations from the nitrile group, the aromatic ring, and the carbon-halogen bonds.

-

The Nitrile (C≡N) Group: The carbon-nitrogen triple bond gives rise to one of the most characteristic absorptions in the infrared spectrum. Aromatic nitriles typically exhibit a sharp and intense stretching vibration (ν) in the 2240-2220 cm⁻¹ region.[1] The conjugation of the nitrile group with the π-system of the benzene ring slightly weakens the C≡N bond compared to its aliphatic counterparts, thus lowering its absorption frequency.[2]

-

The Aromatic System: The benzene ring has a complex set of vibrational modes.

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range.[3][4] These bands are often of weak to medium intensity.

-

C=C Ring Stretching: The delocalized π-electrons in the benzene ring result in characteristic C=C stretching vibrations that appear as a series of bands, typically of medium to strong intensity, in the 1600-1450 cm⁻¹ region.[3][5]

-

C-H Out-of-Plane Bending (γ): The absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the remaining aromatic C-H bonds. The position of these strong bands is highly diagnostic of the substitution pattern on the ring.[6][7]

-

-

Carbon-Halogen Bonds: The vibrational frequencies of carbon-halogen (C-X) bonds are heavily influenced by the mass of the halogen atom.

-

C-F Stretching: The C-F bond is strong and the fluorine atom is light, resulting in a strong absorption at a relatively high wavenumber, typically in the 1250-1000 cm⁻¹ range for aromatic fluorides.

-

C-Cl Stretching: The C-Cl bond is weaker and the chlorine atom is heavier, thus its stretching vibration is found at a lower frequency, generally in the 850-550 cm⁻¹ range for aromatic chlorides.[8][9]

-

Interpreting the FT-IR Spectrum of 2-Chloro-4,6-difluorobenzonitrile

The following is a detailed interpretation of the expected FT-IR spectrum, synthesized from established group frequencies and data from structurally similar halogenated benzonitriles.[1][10][11]

The Diagnostic Group Frequency Region (4000-1500 cm⁻¹)

-

~3080-3030 cm⁻¹ (Aromatic C-H Stretch): Expect one or two weak to medium, sharp peaks in this region corresponding to the stretching vibrations of the two C-H bonds on the aromatic ring. Their appearance just above the 3000 cm⁻¹ threshold is a clear indicator of hydrogens attached to an sp²-hybridized carbon of an aromatic ring.[3]

-

~2235-2225 cm⁻¹ (Nitrile C≡N Stretch): This will be one of the most prominent peaks in the spectrum. It should be sharp and strong due to the large change in dipole moment during the C≡N stretching vibration. The presence of three highly electronegative substituents (two fluorine, one chlorine) on the ring will exert a cumulative electron-withdrawing effect, which typically increases the C≡N bond strength and shifts the frequency to the higher end of the aromatic nitrile range.[2]

-

~1600-1570 cm⁻¹ and ~1500-1450 cm⁻¹ (Aromatic C=C Ring Stretch): Two or more distinct, sharp peaks of variable intensity are expected in these regions. These absorptions are characteristic of the stretching and scissoring motions of the carbon-carbon bonds within the benzene ring.[4][5] The specific positions and relative intensities are sensitive to the substitution pattern.

The Fingerprint Region (1500-500 cm⁻¹)

This region contains a wealth of structural information, though the absorptions are often complex due to the coupling of various bending and stretching vibrations.[12][13]

-

~1250-1150 cm⁻¹ (Aromatic C-F Stretch): Strong, characteristic absorptions from the stretching vibrations of the two C-F bonds are expected here. Due to the presence of two such bonds, this may appear as a complex, broad, or split peak, and it is often the most intense feature in the fingerprint region for highly fluorinated aromatics.

-

~900-850 cm⁻¹ (Aromatic C-H Out-of-Plane Bend): The substitution pattern of 2-Chloro-4,6-difluorobenzonitrile leaves two isolated aromatic hydrogen atoms (at positions 3 and 5). Isolated C-H bonds on a benzene ring typically produce a strong out-of-plane bending absorption in the 900-860 cm⁻¹ range. The presence of a peak here is strong evidence for this specific substitution arrangement.

-

~750-700 cm⁻¹ (Aromatic C-Cl Stretch): A medium to strong intensity peak corresponding to the C-Cl stretching vibration is expected in this lower frequency range.[8] Its position can sometimes overlap with other ring deformation modes.

The logical relationship between the molecule's structure and its key vibrational modes is depicted below.

Caption: Molecular structure and key FT-IR vibrational modes.

Summary of Expected Vibrational Assignments

The anticipated FT-IR absorption bands for 2-Chloro-4,6-difluorobenzonitrile are summarized below for quick reference.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Characteristics |

| ~3080-3030 | Aromatic C-H Stretch | Weak to Medium | Sharp |

| ~2235-2225 | Nitrile (C≡N) Stretch | Strong | Sharp |

| ~1600-1570 | Aromatic Ring (C=C) Stretch | Medium to Strong | Sharp |

| ~1500-1450 | Aromatic Ring (C=C) Stretch | Medium | Sharp |

| ~1250-1150 | Aromatic C-F Stretch | Strong | Often Broad/Complex |

| ~900-850 | Aromatic C-H Out-of-Plane Bend (Isolated H) | Strong | Sharp |

| ~750-700 | Aromatic C-Cl Stretch | Medium to Strong | Sharp |

Self-Validating Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

To ensure the acquisition of a reliable and reproducible spectrum, the following protocol using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is mandated. The ATR technique is ideal for solid powders as it requires minimal sample preparation and is non-destructive.[14]

Instrument and Accessory Preparation

-

Power On and Purge: Ensure the spectrometer is powered on and has been purging with dry air or nitrogen for at least 30 minutes. Causality: This minimizes interference from atmospheric water vapor and carbon dioxide, which have strong IR absorptions and can obscure sample peaks.

-